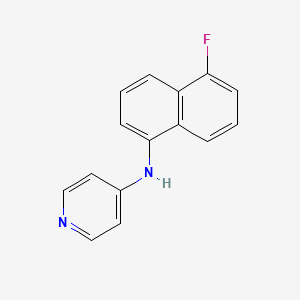

N-(5-fluoronaphthalen-1-yl)pyridin-4-amine

Description

N-(5-Fluoronaphthalen-1-yl)pyridin-4-amine is a fluorinated aromatic amine characterized by a pyridine ring linked to a naphthalene scaffold via an amine group. The compound’s crystallographic and synthetic features can be inferred from structurally related molecules discussed below.

Properties

Molecular Formula |

C15H11FN2 |

|---|---|

Molecular Weight |

238.26 g/mol |

IUPAC Name |

N-(5-fluoronaphthalen-1-yl)pyridin-4-amine |

InChI |

InChI=1S/C15H11FN2/c16-14-5-1-4-13-12(14)3-2-6-15(13)18-11-7-9-17-10-8-11/h1-10H,(H,17,18) |

InChI Key |

IGRZQYMFKHRPOQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC=C2F)C(=C1)NC3=CC=NC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoronaphthalen-1-yl)pyridin-4-amine typically involves the coupling of a fluoronaphthalene derivative with a pyridin-4-amine derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of fluoronaphthalene reacts with a halogenated pyridin-4-amine under basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale palladium-catalyzed cross-coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst loading, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoronaphthalen-1-yl)pyridin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding naphthoquinone derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include various substituted naphthalene derivatives, naphthoquinones, and reduced amine derivatives.

Scientific Research Applications

N-(5-fluoronaphthalen-1-yl)pyridin-4-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of advanced materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of N-(5-fluoronaphthalen-1-yl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or van der Waals interactions with the target. The pyridin-4-amine moiety can participate in various biochemical pathways, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridin-4-amine Derivatives

Key Observations :

- Fluorine vs.

- Ring Systems: Thienopyridine and pyrimidine analogs exhibit planar fused-ring systems, facilitating π–π stacking interactions critical for protein binding .

Key Observations :

- Cross-Coupling Efficiency : Suzuki–Miyaura reactions achieve moderate-to-high yields (59–86%) for fused-ring systems , suggesting viability for synthesizing the target compound.

- Purification : HPLC is widely used to achieve >95% purity in pyridin-4-amine derivatives .

Crystallographic and Conformational Analysis

Table 3: Crystallographic Parameters of Selected Compounds

Biological Activity

N-(5-fluoronaphthalen-1-yl)pyridin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as an inhibitor of specific biological pathways. This article reviews the synthesis, biological evaluation, and pharmacological significance of this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

The molecular structure of N-(5-fluoronaphthalen-1-yl)pyridin-4-amine consists of a fluoronaphthalene moiety attached to a pyridin-4-amine framework. The presence of the fluorine atom is significant as it can enhance the compound's biological properties by influencing its electronic characteristics and binding affinity to biological targets.

Synthesis Methods

Various synthetic routes have been explored for the preparation of N-(5-fluoronaphthalen-1-yl)pyridin-4-amine. Common methods include:

- Nucleophilic Substitution Reactions : Utilizing fluoronaphthalene derivatives in reactions with pyridine-based amines.

- Coupling Reactions : Employing palladium-catalyzed cross-coupling techniques, which have been effective in creating complex aromatic systems.

Anticancer Properties

Research has indicated that N-(5-fluoronaphthalen-1-yl)pyridin-4-amine exhibits notable anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve:

- Inhibition of Kinase Activity : The compound has been reported to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis. Specifically, it demonstrates potent inhibitory effects on FGFR1 and FGFR2, with IC50 values in the nanomolar range .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between N-(5-fluoronaphthalen-1-yl)pyridin-4-amine and its target proteins. These studies reveal that the compound forms stable complexes through hydrogen bonding and hydrophobic interactions with key amino acid residues in the active sites of FGFRs .

Case Studies

Several case studies highlight the efficacy of N-(5-fluoronaphthalen-1-yl)pyridin-4-amine:

- Study on Breast Cancer Cells : In a study involving 4T1 breast cancer cells, treatment with N-(5-fluoronaphthalen-1-yl)pyridin-4-amine resulted in significant inhibition of cell proliferation and induction of apoptosis. The compound also inhibited migration and invasion, suggesting potential for therapeutic use in metastatic breast cancer .

- In Vivo Efficacy : Preclinical trials demonstrated that administration of this compound in animal models led to reduced tumor growth compared to controls, further supporting its potential as an anticancer agent .

Pharmacological Profile

The pharmacological profile of N-(5-fluoronaphthalen-1-yl)pyridin-4-amine includes:

| Property | Value |

|---|---|

| Molecular Weight | 228.25 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Mechanism of Action | FGFR inhibition |

| IC50 (FGFR1) | 7 nM |

| IC50 (FGFR2) | 9 nM |

| Selectivity | High selectivity for FGFRs over other kinases |

Q & A

Q. Basic

- NMR spectroscopy : and NMR confirm regiochemistry and fluorine substitution patterns.

- X-ray diffraction (XRD) : Resolves crystal packing and intermolecular interactions. For example, SHELX software (SHELXL/SHELXS) is widely used for structure refinement, leveraging direct methods for phase determination .

- Mass spectrometry (ESI-MS) : Validates molecular weight and purity (>99% via HPLC) .

How can molecular simulation methods be integrated with experimental data to resolve structural ambiguities in derivatives of N-(5-fluoronaphthalen-1-yl)pyridin-4-amine?

Advanced

For compounds with disordered arrangements (e.g., intercalated in layered materials like zirconium sulfophenylphosphonate):

- Forcefield-based simulations : Use Materials Studio with COMPASS or PCFF forcefields to model host-guest interactions.

- Hydrogen bonding analysis : Calculate bond lengths/angles (e.g., N–H···N/SO₃H) and compare with experimental XRD data.

- Validation : Match simulated dipole moments (e.g., 2.1–3.5 D) with experimental trends for non-linear optics (NLO) applications .

What strategies are employed to analyze hydrogen bonding networks and their impact on material properties of fluorinated naphthalene-pyridine hybrids?

Q. Advanced

- Crystallographic mapping : Identify H-bond donors/acceptors (e.g., pyridine N, sulfonate groups) using programs like Mercury.

- Thermal analysis : Correlate H-bond density with thermal stability (TGA/DSC).

- NLO property prediction : Calculate dipole moments and polarizabilities via DFT (e.g., Gaussian) to assess second-harmonic generation (SHG) potential. Studies show that dense H-bond networks enhance stability but may reduce NLO efficiency due to restricted π-electron mobility .

How do researchers address discrepancies between calculated and observed structural parameters in crystallographic studies of aromatic amines?

Q. Advanced

- Multi-software cross-validation : Compare refinement results from SHELXL (for small molecules) and SIR97 (for direct methods).

- Disorder modeling : Apply split-atom or occupancy refinement for flexible substituents (e.g., chlorophenyl groups).

- R-factor analysis : Aim for and with high-resolution data (≤ 0.8 Å). For example, Kovář et al. (2020) resolved intercalated molecule disorder by combining simulated annealing and least-squares refinement .

What considerations guide the selection of refinement software (e.g., SHELXL vs. SIR97) for crystallographic analysis of N-(5-fluoronaphthalen-1-yl)pyridin-4-amine?

Q. Methodological

- SHELXL : Preferred for small-molecule refinement due to robust handling of restraints (e.g., DFIX, ISOR) and twinning. Supports anisotropic displacement parameters.

- SIR97 : Efficient for direct methods in phase determination but limited in handling complex disorder.

- Workflow integration : SHELXPRO interfaces with macromolecular pipelines, while SIR97 is better for rapid structure solution in high-throughput studies .

In designing experiments to study non-linear optical properties of N-(5-fluoronaphthalen-1-yl)pyridin-4-amine, which computational and experimental approaches are synergistic?

Q. Advanced

- Computational :

- DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) level to predict hyperpolarizability ().

- Molecular dynamics (MD) : Simulate intermolecular interactions in solvent environments.

- Experimental :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.